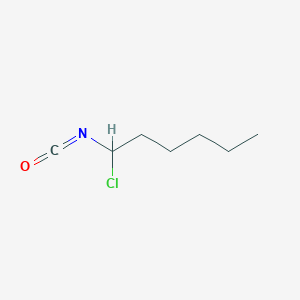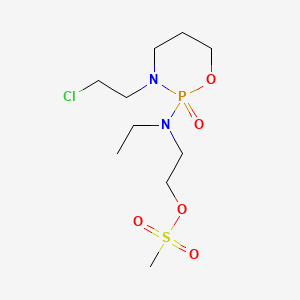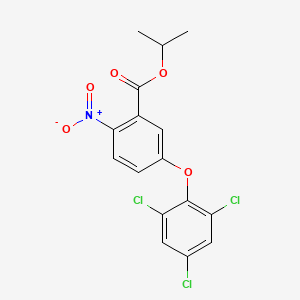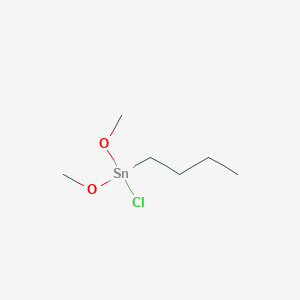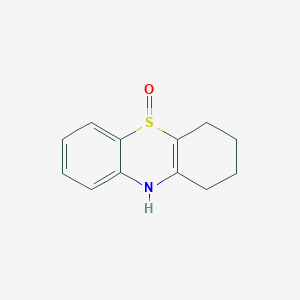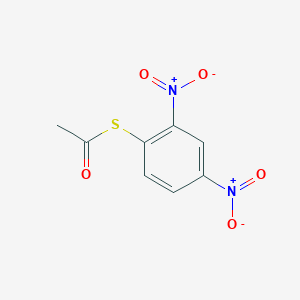
S-(2,4-Dinitrophenyl) ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2,4-Dinitrophenyl) ethanethioate: is an organic compound that belongs to the class of thioesters. It is characterized by the presence of a thioester functional group (R-S-CO-R’) and two nitro groups attached to a phenyl ring. This compound is known for its reactivity and is often used in various chemical reactions and research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl) ethanethioate typically involves the reaction of ethanethioic acid with 2,4-dinitrophenyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions: S-(2,4-Dinitrophenyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thioesters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
科学研究应用
Chemistry: S-(2,4-Dinitrophenyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving thioesterases and other sulfur-metabolizing enzymes.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new therapeutic agents and to study drug metabolism.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of S-(2,4-Dinitrophenyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The thioester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro groups can undergo reduction or other transformations, influencing the overall reactivity of the compound.
相似化合物的比较
S-(2,4-Dinitrophenyl) glutathione: Similar in structure but contains a glutathione moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a thioester.
2,4-Dinitrophenol: Lacks the thioester group and is known for its use as a metabolic stimulant.
Uniqueness: S-(2,4-Dinitrophenyl) ethanethioate is unique due to its combination of a thioester group and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
属性
CAS 编号 |
40640-80-0 |
|---|---|
分子式 |
C8H6N2O5S |
分子量 |
242.21 g/mol |
IUPAC 名称 |
S-(2,4-dinitrophenyl) ethanethioate |
InChI |
InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 |
InChI 键 |
DDJRYIBJLCHDGP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


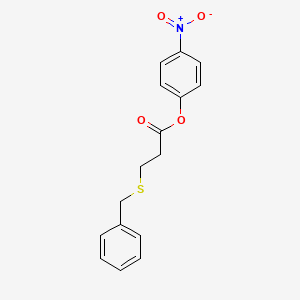
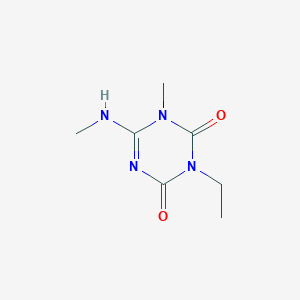

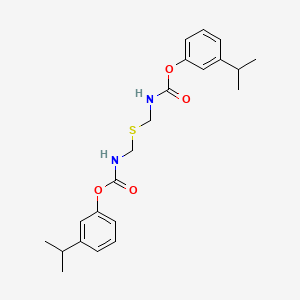
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
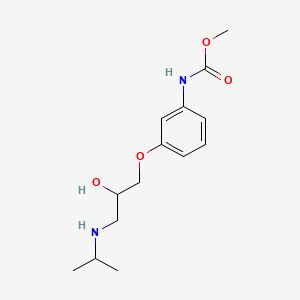
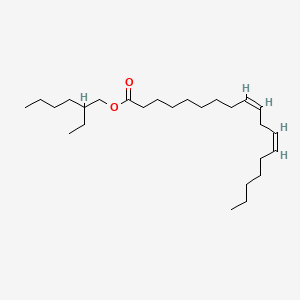
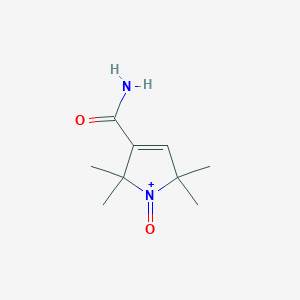
phosphane](/img/structure/B14661839.png)
